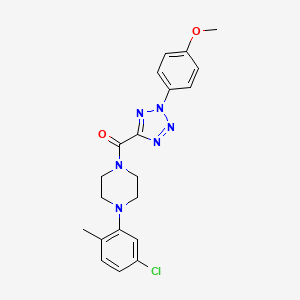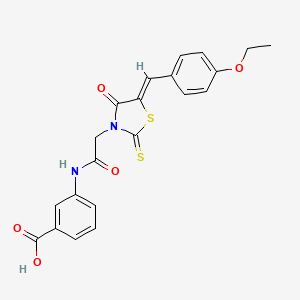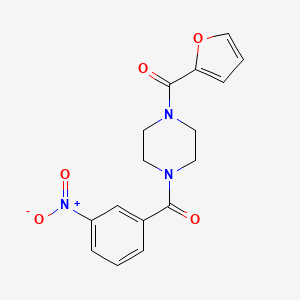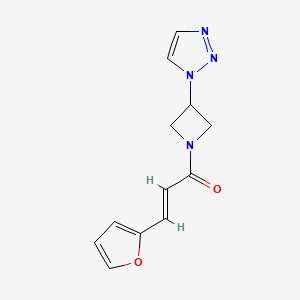![molecular formula C24H27ClN4OS B2541925 N-[2-(4-chlorophényl)éthyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]méthyl}cyclohexanecarboxamide CAS No. 689265-97-2](/img/no-structure.png)
N-[2-(4-chlorophényl)éthyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]méthyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés d'indole ont montré un potentiel en tant qu'agents antiviraux . Par exemple, les dérivés de 6-amino-4-alkylsubstitué-1H-indole-2-carboxylate substitué ont été rapportés comme agents antiviraux .
Activité anti-inflammatoire
Il a également été constaté que les dérivés d'indole possèdent des propriétés anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le traitement des affections caractérisées par une inflammation.
Activité anticancéreuse
Les dérivés d'indole et de quinazoline ont tous deux montré un potentiel dans le domaine de la recherche sur le cancer . Il a été constaté qu'ils possèdent des propriétés anticancéreuses, ce qui suggère leur utilisation potentielle dans le traitement du cancer.
Activité anti-VIH
Il a été constaté que les dérivés d'indole possèdent des propriétés anti-VIH . Cela suggère qu'ils pourraient être utilisés dans le développement de médicaments pour le traitement du VIH.
Activité antioxydante
Il a été constaté que les dérivés d'indole possèdent des propriétés antioxydantes . Cela suggère qu'ils pourraient être utilisés dans le traitement des affections caractérisées par un stress oxydatif.
Activité antimicrobienne
Les dérivés d'indole et de quinazoline ont tous deux montré des propriétés antimicrobiennes . Cela suggère leur utilisation potentielle dans le traitement de diverses infections bactériennes et fongiques.
Activité antituberculeuse
Il a été constaté que les dérivés d'indole possèdent des propriétés antituberculeuses . Cela suggère qu'ils pourraient être utilisés dans le traitement de la tuberculose.
Activité antidiabétique
Il a été constaté que les dérivés d'indole possèdent des propriétés antidiabétiques . Cela suggère qu'ils pourraient être utilisés dans le traitement du diabète.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 4-chlorophenethylamine with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde to form an intermediate, which is then reacted with cyclohexanecarboxylic acid to yield the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde", "cyclohexanecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Synthesis of intermediate", "- Dissolve 4-chlorophenethylamine (1.0 equiv) and 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde (1.1 equiv) in DMF.", "- Add TEA (1.2 equiv) and stir the mixture at room temperature for 24 hours.", "- Purify the crude product by column chromatography to obtain the intermediate.", "Step 2: Synthesis of final product", "- Dissolve the intermediate (1.0 equiv) and cyclohexanecarboxylic acid (1.1 equiv) in DMF.", "- Add DCC (1.2 equiv) and stir the mixture at room temperature for 24 hours.", "- Filter the precipitated dicyclohexylurea and wash the residue with diethyl ether.", "- Purify the crude product by column chromatography to obtain the final product.", "Step 3: Purification of final product", "- Dissolve the final product in a mixture of HCl and water.", "- Extract the product with diethyl ether.", "- Wash the organic layer with NaOH solution and brine.", "- Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the pure final product." ] } | |
Numéro CAS |
689265-97-2 |
Formule moléculaire |
C24H27ClN4OS |
Poids moléculaire |
455.02 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H27ClN4OS/c25-19-11-7-16(8-12-19)13-14-26-23(30)18-9-5-17(6-10-18)15-27-22-20-3-1-2-4-21(20)28-24(31)29-22/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,30)(H2,27,28,29,31) |
Clé InChI |
NFBVEMGVKJRFLK-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)


![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)

![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)
